Dihydropyrimidines, often synthesized through the Biginelli reaction, represent a class of heterocyclic compounds known for their wide range of biological activities, including antiviral, antibacterial, antitumor, and antihypertensive properties [, , , , , , ]. These compounds typically feature a six-membered ring containing two nitrogen atoms and a characteristic dihydropyrimidine core.
The synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically employs multi-step organic reactions. One common method involves the Biginelli reaction, a multicomponent reaction that combines a β-diketone with an aldehyde and urea or thiourea in the presence of an acid catalyst.
The synthesis typically yields high purity products with notable efficiency.
The molecular structure of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate features:
Spectroscopic techniques such as NMR and NMR are typically employed to confirm the structure by analyzing characteristic peaks corresponding to various hydrogen and carbon environments within the molecule .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in several chemical reactions:
The mechanism of action for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate largely depends on its interactions with biological targets. It may act as an enzyme inhibitor or modulator by binding to specific receptors due to the presence of the fluorophenyl group which enhances its binding affinity. Additionally, the methyl ester may improve solubility in biological systems .
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into the compound's structure:
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:
Research continues into optimizing its synthesis and exploring further applications within medicinal chemistry and materials science contexts.
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold represents a privileged heterocyclic system in drug discovery due to its structural similarity to natural pyrimidine bases (e.g., thymine, cytosine) and versatile pharmacological profiles. DHPM derivatives exhibit broad bioactivity, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties [5] [10]. The core structure allows for extensive substituent modulation at C4, C5, and C6 positions, enabling fine-tuning of electronic, steric, and pharmacokinetic properties. Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 488798-36-3) exemplifies a strategically functionalized DHPM derivative where fluorophenyl and isopropyl groups confer targeted bioactivity and optimized physicochemical characteristics [3] [4].
Table 1: Key Structural Features of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Structural Element | Description | Role |
---|---|---|
Dihydropyrimidinone core | Partially saturated pyrimidine ring with N1-H and C2=O | Provides hydrogen-bonding capacity and planar conformation for target binding |
4-(4-Fluorophenyl) substituent | Aromatic ring with para-fluorine atom | Enhances lipophilicity and influences π-stacking interactions; modulates electron density |
6-Isopropyl group | Branched alkyl chain at C6 | Contributes steric bulk and hydrophobic character; improves metabolic stability |
Methyl ester at C5 | −COOCH₃ moiety at position 5 | Serves as a hydrogen-bond acceptor; offers site for future hydrolytic modification |
Molecular Formula | C₁₅H₁₇FN₂O₃ | Molecular weight: 292.31 g/mol |
The dihydropyrimidinone core adopts a partially planar conformation due to conjugation between the C2 carbonyl and N3-C4 double bond. This facilitates π-stacking interactions with biological targets while the N1-H and C2=O groups serve as hydrogen bond donors/acceptors [5]. The C5 carboxylate moiety (typically ester or carboxylic acid) enhances water solubility and provides a handle for molecular recognition. In Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the methyl ester balances lipophilicity and polarity, contributing to a calculated logP of ~1.8–2.2 [3] [7]. The C4 and C6 substituents project into hydrophobic pockets of target proteins:
This scaffold’s versatility is evidenced in pharmaceuticals like monastrol (an Eg5 kinesin inhibitor) and antihypertensive agents, where C4/C6 modifications directly correlate with target affinity [5] [10].
The synthesis of DHPMs traces back to Pietro Biginelli’s 1893 discovery of an acid-catalyzed cyclocondensation of aldehydes, urea/thiourea, and β-keto esters [2] [6]. Despite its simplicity, the reaction remained underutilized for nearly a century until the 1990s, when two pivotal events reignited interest:
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via classic Biginelli methodology using:
Modern green adaptations include solvent-free conditions, nanocatalysts (e.g., Zn-doped fluorapatite), and microwave acceleration, improving yields (>80%) and reducing reaction times [2] [6]. This compound’s structural similarity to monastrol—particularly the C4-aryl and C6-alkyl groups—positions it as a candidate for targeting cytoskeletal proteins or calcium channels [5] [10].
The strategic incorporation of 4-fluorophenyl and isopropyl groups addresses key medicinal chemistry objectives:
4-Fluorophenyl Group:
Isopropyl Group:
Table 2: Impact of Substituents on Key Physicochemical Parameters
Substituent Combination | logPa | TPSA (Ų)b | Key Biological Advantages |
---|---|---|---|
C4: Phenyl; C6: Methyl | 1.5–1.8 | 65–70 | Baseline activity; moderate permeability |
C4: 4-Fluorophenyl; C6: Methyl | 1.8–2.0 | 60–65 | Improved metabolic stability; enhanced target affinity |
C4: 4-Fluorophenyl; C6: Isopropyl | 2.0–2.2 | 60–65 | Optimal lipophilicity; superior target selectivity; prolonged half-life |
C4: 4-Chlorophenyl; C6: Isopropyl | 2.3–2.5 | 60–65 | Higher lipophilicity; risk of hepatotoxicity |
a Calculated partition coefficient; b Topological polar surface area. Data derived from PubChem and supplier specifications [3] [4] [7].
These modifications align with structure-activity relationship (SAR) studies of DHPMs, where fluorinated aryl groups and branched alkyl chains at C4/C6 enhance anticancer and antimicrobial activities by 3–10-fold compared to unsubstituted analogs [5] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1